3-Methyl-1-(3-methylisoxazol-5-yl)butan-2-ol is a complex organic compound characterized by its unique structure and functional groups. It belongs to the class of alcohols and is derived from the isoxazole family, which consists of five-membered heterocyclic compounds containing nitrogen and oxygen atoms. The compound's molecular formula is , and it has a molecular weight of approximately 155.19 g/mol. The presence of both an alcohol group and an isoxazole ring contributes to its distinctive chemical behavior and potential applications in various scientific fields.
The synthesis of 3-Methyl-1-(3-methylisoxazol-5-yl)butan-2-ol can typically be achieved through several synthetic routes, with a focus on the cycloaddition of suitable precursors. One common method involves the reaction of 3-methylisoxazole with a suitable alkylating agent, such as a secondary alcohol, under acidic or basic conditions to facilitate the formation of the desired product.
The synthetic route may include the following steps:
The molecular structure of 3-Methyl-1-(3-methylisoxazol-5-yl)butan-2-ol features:
The structural details can be summarized as follows:
| Property | Data |
|---|---|
| Molecular Formula | |
| Molecular Weight | 155.19 g/mol |
| IUPAC Name | 3-Methyl-1-(3-methylisoxazol-5-yl)butan-2-ol |
| InChI Key | [To be determined] |
| SMILES | CC(C(C)C(C1=NC(=O)C=C1)O) |
The chemical reactivity of 3-Methyl-1-(3-methylisoxazol-5-yl)butan-2-ol can be attributed to its functional groups:
Reactions involving this compound may include:
The mechanism of action for 3-Methyl-1-(3-methylisoxazol-5-yl)butan-2-ol primarily involves its interactions at a molecular level:
These mechanisms are crucial for understanding how this compound might interact with biological systems or other chemical entities, potentially influencing its efficacy in various applications.
The physical properties include:
Chemical properties may encompass:
3-Methyl-1-(3-methylisoxazol-5-yl)butan-2-ol has potential applications in various scientific fields, including:
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 127886-77-5